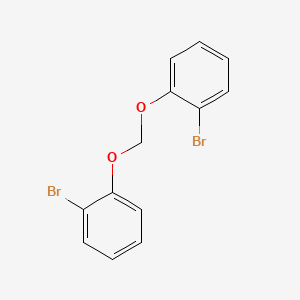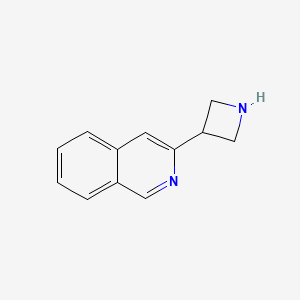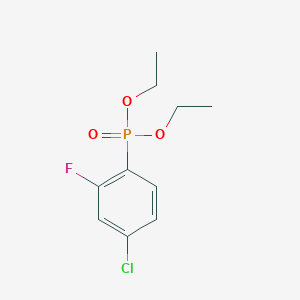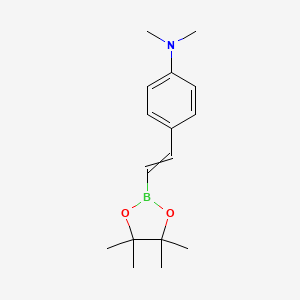
Bis(2-bromophenoxy)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-bromophenoxy)methane is an organic compound with the molecular formula C13H10Br2O2 It is characterized by two bromophenoxy groups attached to a central methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2-bromophenoxy)methane can be synthesized through the reaction of 2-bromophenol with formaldehyde under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the methylene bridge between the two bromophenoxy groups. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 2-bromophenol and formaldehyde are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-bromophenoxy)methane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the bromine atoms with hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
Substitution Products: Hydroxylated derivatives or other substituted phenoxy compounds.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: Phenolic derivatives with reduced bromine content.
Aplicaciones Científicas De Investigación
Bis(2-bromophenoxy)methane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which bis(2-bromophenoxy)methane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenoxy groups can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. The methylene bridge provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-bromo-2,5-dialkoxyphenyl)methane: Similar in structure but with different alkoxy substituents.
1,2-bis(2,4,6-tribromophenoxy)ethane: Contains additional bromine atoms and an ethane bridge instead of a methylene bridge.
2,4,6-tris(4-bromophenoxy)-1,3,5-triazine: A triazine derivative with three bromophenoxy groups.
Uniqueness
Bis(2-bromophenoxy)methane is unique due to its specific arrangement of bromophenoxy groups and the methylene bridge, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H10Br2O2 |
|---|---|
Peso molecular |
358.02 g/mol |
Nombre IUPAC |
1-bromo-2-[(2-bromophenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H10Br2O2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8H,9H2 |
Clave InChI |
ADXDYWOSRPBYLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCOC2=CC=CC=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















